![molecular formula C14H12ClN5OS2 B2640145 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 886926-78-9](/img/structure/B2640145.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.85. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-inflammatory Activity : Thiophene compounds exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
- Anti-cancer Properties : Some thiophene-based molecules demonstrate anti-cancer activity. Further investigation into this compound may reveal its potential as an anti-cancer drug .
- Anti-fungal and Anti-microbial Effects : Thiophenes have shown promise as anti-fungal and anti-microbial agents, contributing to the fight against infections .
- Kinase Inhibition : Certain thiophene derivatives inhibit kinases, which are crucial in cell signaling pathways. These compounds could be valuable in cancer therapy .
Material Science
Beyond medicinal applications, thiophenes find use in material science:
- Combinatorial Libraries : Thiophene serves as an anchor for medicinal chemists to create combinatorial libraries. These libraries aid in the search for lead molecules with therapeutic potential .
- Metal Complexing Agents : Some thiophenes act as metal complexing agents, influencing material properties and applications .
Other Fields
While the above areas are prominent, thiophenes also impact other domains:
- DNA Thermal Denaturation Studies : Researchers have investigated DNA thermal denaturation using temperature-controlled spectrometry, where thiophenes play a role .
- Antimicrobial Activity : Thiophene derivatives derived from ethyl (E)-cinnamate exhibit antimicrobial activity, which could have practical implications .
- Cytotoxicity and Antitumor Effects : Imidazo[2,1-b]thiazol-3-yl compounds (related to thiophenes) have demonstrated cytotoxicity and antitumor effects .
Mechanism of Action
Target of Action
Compounds containing thiophene and triazole rings are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Thiophene and triazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
Many similar compounds are well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds often result in the inhibition or activation of their target proteins, leading to downstream effects on cellular function .
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOIPBDJEQHRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
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